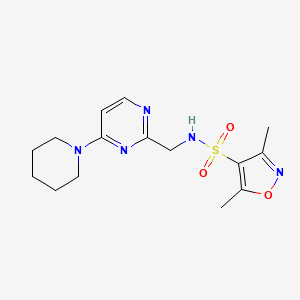

3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

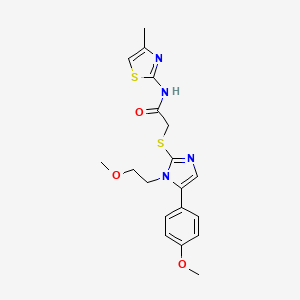

説明

Synthesis Analysis

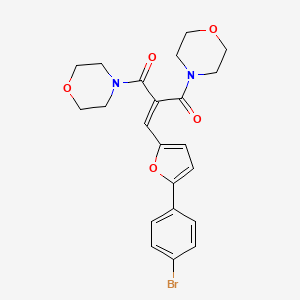

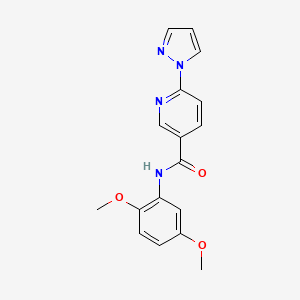

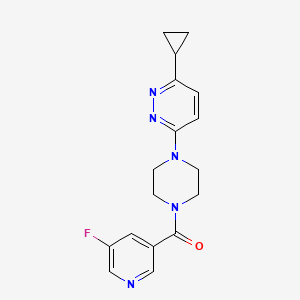

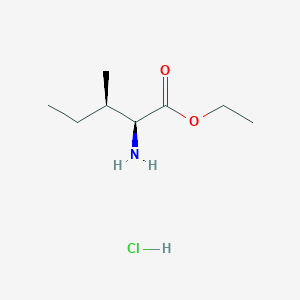

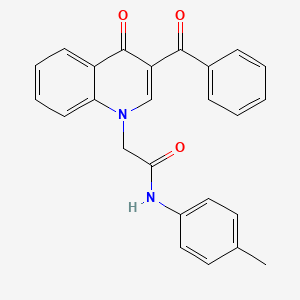

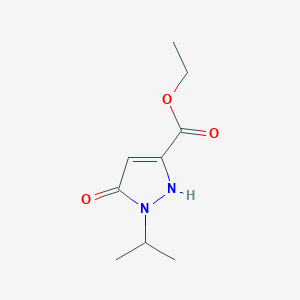

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and pyrimidine rings, the introduction of the methyl groups, and the coupling of these rings with the piperidine ring and the sulfonamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and pyrimidine rings suggests that this compound could have a planar structure, while the piperidine ring could introduce some three-dimensionality. The exact structure would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the isoxazole ring might undergo reactions at the carbon adjacent to the oxygen atom, while the pyrimidine ring might react at the carbon between the two nitrogen atoms. The sulfonamide group could also participate in reactions, particularly if it is protonated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group might make this compound more soluble in water, while the isoxazole and pyrimidine rings might increase its lipophilicity .科学的研究の応用

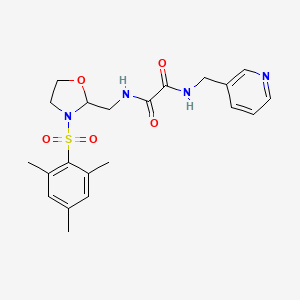

Synthesis and Antibacterial Evaluation

Research into the synthesis of heterocyclic compounds containing a sulfonamido moiety has explored potential applications as antibacterial agents. One study focused on the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate reacting with active methylene compounds, yielding derivatives with high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).

Biological Activity of Sulfonamide Hybrids

Sulfonamides, including those with structural similarities to the given chemical, are known for a broad range of pharmacological activities, such as antibacterial and antitumor properties. A comprehensive review covered the design and development of two-component sulfonamide hybrids, highlighting their synthesis and biological activities (Ghomashi et al., 2022).

Antioxidant and Age-Related Disease Treatment

Compounds structurally related to the chemical have been investigated for their potential in treating age-related diseases. A study synthesized analogues possessing antioxidant and metal-chelating groups, which showed promise in protecting cells against oxidative stress, suggesting their use in preventing cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).

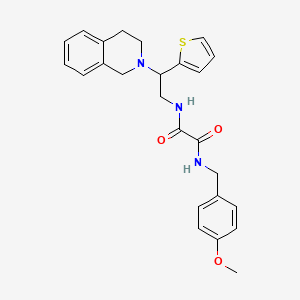

Antiproliferative Activity Against Cancer Cell Lines

Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has shown antiproliferative effects against human cancer cell lines. Compounds synthesized in this study demonstrated significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Molecular Structure and Hydrogen Bonding

A study on the molecular structure of a related compound highlighted the stabilization of its conformation through intramolecular π–π stacking interactions and the adoption of a chair conformation by the piperidine ring. This structural insight contributes to the understanding of how molecular conformation affects biological activity (Kumar et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,5-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S/c1-11-15(12(2)23-19-11)24(21,22)17-10-13-16-7-6-14(18-13)20-8-4-3-5-9-20/h6-7,17H,3-5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKCUXMJAOZMGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2768332.png)

![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide](/img/structure/B2768339.png)

![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)